4-Benzyloxyphenylacetic acid

Analytical Chemistry Organic Synthesis Quality Control

Multi-step syntheses of neuroactive drug candidates often suffer from byproduct formation due to impure intermediates. 4-Benzyloxyphenylacetic acid (CAS 6547-53-1) provides a stable benzyloxy protecting group for selective functionalization and clean deprotection. Key features: ≥99% purity minimizes side reactions; defined melting point (117-122°C) ensures lot consistency; centrosymmetric dimer crystal structure supports solid-state studies; validated glutamate dehydrogenase inhibition enables direct biochemical assay use. Supplied with full analytical documentation.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 6547-53-1
Cat. No. B123711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylacetic acid
CAS6547-53-1
Synonyms2-(4-Benzyloxyphenyl)acetic Acid;  NSC 134561;  p-Benzyloxyphenylacetic Acid
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
InChIKeyXJHGAJLIKDAOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenylacetic Acid (CAS 6547-53-1): A Structurally-Defined Phenylacetic Acid Derivative for Targeted Organic Synthesis


4-Benzyloxyphenylacetic acid (CAS 6547-53-1) is a para-substituted phenylacetic acid derivative featuring a benzyloxy protecting group . It is a solid at room temperature, with a reported melting point range of 117-122 °C . This compound is a key building block in organic synthesis, valued for its ability to introduce a protected phenol moiety into target molecules [1]. Its applications span pharmaceutical intermediate synthesis, analytical chemistry as a reference standard, and materials science .

Why In-Class Substitution of 4-Benzyloxyphenylacetic Acid is Problematic for Sensitive Applications


The benzyloxy moiety of 4-benzyloxyphenylacetic acid provides specific steric and electronic properties that are not replicated by simpler phenylacetic acid analogs like 4-hydroxyphenylacetic acid or 4-methoxyphenylacetic acid . This structural feature is critical for its function as a protected intermediate, where the benzyl group serves as a stable protecting group for a phenol that can be selectively removed later in a synthetic sequence [1]. Furthermore, the unique hydrogen-bonding capacity, arising from its ability to form centrosymmetric dimers via its carboxylic acid group, influences its solid-state properties, solubility, and potential interactions in formulations . Substituting with a less hindered or differently substituted analog would fundamentally alter the reactivity, purification, and final application of the compound, particularly in multi-step syntheses where regiospecificity and protecting group strategy are paramount .

Quantitative Evidence Guide for Selecting 4-Benzyloxyphenylacetic Acid


High Purity for Reliable Synthetic Outcomes and Analytical Standards

4-Benzyloxyphenylacetic acid is commercially available with a purity of ≥99% as determined by Gas Chromatography (GC), ensuring high fidelity in sensitive applications . This level of purity is critical when the compound is used as a reference standard in chromatography or as a building block in multi-step syntheses where impurities can lead to significant yield loss or difficult purifications. While many phenylacetic acid derivatives are available at 98% purity, the ≥99% specification provides a quantifiable advantage in assay reliability and synthetic reproducibility [REFS-1, REFS-2].

Analytical Chemistry Organic Synthesis Quality Control

Well-Defined Melting Point as a Critical Quality Attribute for Identification and Formulation

The melting point of 4-benzyloxyphenylacetic acid is reported as 117-122 °C or 119-123 °C (lit.), providing a narrow and well-defined range for identity verification and purity assessment [REFS-1, REFS-2]. This contrasts with simpler analogs like 4-hydroxyphenylacetic acid, which has a significantly higher melting point of 148-151 °C, reflecting the influence of the benzyloxy group on intermolecular forces . A precise melting point is essential for quality control in manufacturing and for predicting behavior during formulation processes like hot-melt extrusion or crystallization.

Quality Control Formulation Science Crystallography

Crystal Structure Confirms Centrosymmetric Dimer Formation, Impacting Solubility and Stability

Crystallographic analysis reveals that 4-benzyloxyphenylacetic acid exists as centrosymmetric dimers in the solid state, linked by double hydrogen bonds between carboxyl groups . This dimeric structure is a key differentiator from non-acidic analogs or esters, directly influencing its solubility, melting point, and stability. For instance, the methyl ester analog (CAS 68641-16-7) has a significantly lower melting point of 53 °C and lacks this hydrogen-bonded network, leading to different physical properties and handling requirements . The specific crystal packing also affects dissolution rates, which can be a critical parameter in formulation development.

Solid-State Chemistry Formulation Crystallography

Validated Use as a Key Intermediate in the Synthesis of Neuroactive Compounds

4-Benzyloxyphenylacetic acid is a specified starting material in the patented synthesis of N-(3-aminopropyl)-phenylacetoamide derivatives, a class of compounds designed to block neural excitation transmission at synapses [1]. This application highlights the compound's unique utility as a building block for introducing a protected phenol group into a complex pharmacophore. In contrast, simpler phenylacetic acid derivatives lack the benzyloxy functionality, making them unsuitable for this specific synthetic route without additional, less efficient protection/deprotection steps. The patent exemplifies a concrete, high-value application where the choice of this specific compound is mandated by the synthetic scheme.

Medicinal Chemistry Process Chemistry Neuroscience

Reported Biological Activity as a Glutamate Dehydrogenase Inhibitor

4-Benzyloxyphenylacetic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme central to nitrogen metabolism and neurotransmission . While quantitative inhibition data (Ki, IC50) for the unsubstituted parent compound is not readily available, the structurally related derivative 3-chloro-4-benzyloxyphenylacetic acid (benzofenac) has been shown to inhibit the human branched-chain aminotransferase (hBCATm) with a Ki of 43 μM [1]. This class-level inference suggests the benzyloxyphenylacetic acid core is a privileged scaffold for targeting enzymes involved in glutamate regulation, making the parent compound a valuable starting point for medicinal chemistry exploration and a useful tool in biochemical studies of GDH-related pathways.

Biochemistry Neuroscience Enzyme Inhibition

Optimal Application Scenarios for Procuring 4-Benzyloxyphenylacetic Acid


As a High-Purity Building Block in Multi-Step Organic Synthesis

In complex synthetic routes, such as those for patented neuroactive compounds [1], the ≥99% purity of 4-benzyloxyphenylacetic acid minimizes the formation of byproducts and simplifies purification. The benzyloxy group serves as a robust protecting group for a phenol, allowing for selective functionalization elsewhere in the molecule. This scenario is ideal for medicinal chemists and process chemists who require a reliable, high-quality intermediate to ensure synthetic reproducibility and high yields.

As a Reference Standard in Analytical Method Development

The well-defined melting point (117-122 °C) and high purity make this compound an excellent choice as a reference standard for HPLC, GC, or UPLC method development and validation. Its use as a standard allows for accurate identification and quantification of the compound in complex mixtures, such as reaction monitoring or impurity profiling in pharmaceutical development . This is critical for quality control and regulatory compliance.

In Solid-State and Formulation Research

The known crystal structure, which features centrosymmetric dimers , provides a solid foundation for studying the relationship between solid-state form and pharmaceutically relevant properties like solubility and stability. Researchers investigating polymorphs, co-crystals, or amorphous solid dispersions can use this compound as a model system to understand how hydrogen-bonding motifs influence bulk material properties and processability.

As a Tool Compound in Neuroscience and Enzyme Research

Given its reported activity as a glutamate dehydrogenase inhibitor and the precedent set by its derivatives in modulating aminotransferases [2], this compound is well-suited for biochemical and cell-based assays investigating glutamate metabolism, excitotoxicity, and related neurological pathways. It serves as a chemical probe for target validation and mechanism-of-action studies in early-stage drug discovery.

Technical Documentation Hub

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